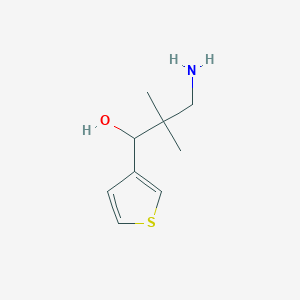

3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-thiophen-3-ylpropan-1-ol |

InChI |

InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h3-5,8,11H,6,10H2,1-2H3 |

InChI Key |

CZNZMUOJIIOVIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, acetone, and ammonia.

Formation of Intermediate: The thiophene ring is functionalized through a series of reactions, including halogenation and subsequent substitution reactions, to introduce the desired functional groups.

Final Product Formation: The intermediate is then subjected to reductive amination to introduce the amino group, followed by hydroxylation to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural analogs and their differences:

*Calculated based on structural similarity to .

Key Observations:

- Thiophene Position: The substitution of thiophene at position 3 (target compound) vs.

- Amino Group Modifications: Methylamino () and dimethylamino () groups increase lipophilicity compared to the primary amino group in the target compound.

- Aryl vs. Heteroaryl Substitution : Replacing thiophene with methoxyphenyl () or pyrazole () shifts polarity and hydrogen-bonding capacity.

Physicochemical Properties

- Density and Boiling Point: While direct data for the target compound is unavailable, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () has a density of 0.875 g/cm³ and flash point of 73.9°C. The target compound’s thiophene ring may increase density slightly (~0.9–1.0 g/cm³) due to higher molecular weight.

- Solubility : The thiophene moiety enhances solubility in organic solvents compared to purely aliphatic analogs (e.g., ’s methoxyphenyl derivative).

Biological Activity

3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is an organic compound notable for its structural features, which include an amino group, a hydroxyl group, and a thiophene ring. The molecular formula of this compound is C9H15NOS, with a molecular weight of approximately 185.29 g/mol. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Amino Group : Contributes to potential interactions with biological macromolecules.

- Hydroxyl Group : Enhances solubility and reactivity, allowing for hydrogen bonding.

- Thiophene Ring : Provides unique electronic properties beneficial in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against multidrug-resistant strains of bacteria. The presence of the thiophene ring enhances its interaction with bacterial cell membranes, potentially disrupting their integrity.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Note: MDR refers to multidrug-resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties in various in vitro studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This facilitates interactions with enzymes and receptors involved in various biological pathways.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the efficacy of this compound was tested against several bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL. Further testing on Escherichia coli showed an MIC of 16 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound used lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. The results demonstrated that treatment with the compound reduced the levels of TNF-alpha and IL-6 by approximately 50%, indicating its potential utility in managing inflammatory conditions.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include condensation reactions followed by functional group modifications to enhance yield and purity.

Applications:

- Medicinal Chemistry : Potential candidate for drug development targeting bacterial infections and inflammatory diseases.

- Materials Science : Utilized in the development of organic semiconductors due to its electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.